Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate
Overview
Description
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate is a chemical compound with the empirical formula C12H15N3O2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 233.27 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, for this compound isCC(C)(C)OC(=O)Nc1ccc2cc[nH]c2n1
. Physical and Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a Material Safety Data Sheet (MSDS) or similar resources.Scientific Research Applications
Hydrogen Bonding and Structural Analysis
Tert-butyl 1H-pyrrolo[2,3-B]pyridin-6-ylcarbamate, as part of a compound, displays significant hydrogen bonding interactions, particularly between acidic protons from alkynes (C–H···O) and amides (N–H···O) with carbonyl oxygen atoms as acceptor partners. This interaction induces columnar stacking in the crystal structure, leading to anisotropic columns that pack side by side in an antiparallel fashion, mostly through (alkyne) CH···O=C (carbamate) interactions. This structural feature is crucial for understanding the molecular orientation and electric dipole moments in compounds containing this compound, which has implications for materials science and molecular electronics (Baillargeon, Lussier, & Dory, 2014).
Process Development and Synthesis
The synthesis of this compound related compounds involves efficient and scalable processes. For instance, a practical synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, has been developed. This synthesis starts from readily available materials and employs a one-pot, two-step telescoped sequence, demonstrating the compound's relevance in the development of pharmaceutical intermediates and the significance of efficient synthesis methods in drug development (Li et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-5-4-8-6-7-13-10(8)14-9/h4-7H,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNKMGRTVONKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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